molecular formula C21H20ClN5O3S B2649570 (4-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 851809-56-8

(4-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2649570
CAS No.: 851809-56-8
M. Wt: 457.93
InChI Key: DAHPADIGCOCADO-UHFFFAOYSA-N
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Description

(4-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C21H20ClN5O3S and its molecular weight is 457.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

This compound is related to a class of chemicals involving 1,2,4-triazole derivatives, which have been synthesized through various chemical reactions. For instance, Bektaş et al. (2007) described the synthesis of novel 1,2,4-triazole derivatives with antimicrobial activities, highlighting the chemical versatility and potential biological relevance of this chemical class Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules, 15, 2427-2438. These compounds were synthesized from various ester ethoxycarbonylhydrazones with primary amines, demonstrating the complex synthetic pathways possible for such molecules.

Biological Applications

  • Antimicrobial Activity : The antimicrobial potential of 1,2,4-triazole derivatives, similar in structure to the specified compound, has been a significant area of research. The study by Bektaş et al. (2007) also reported that some synthesized compounds exhibited good or moderate activities against test microorganisms, suggesting the potential of these derivatives in developing new antimicrobial agents.

  • Inhibition of Human Dihydroorotate Dehydrogenase : Gong et al. (2017) worked on optimizing structures based on 1-(3-(4-chlorophenyl)-5-methylthio-1H-1,2,4-triazol-1-yl)-butan-1-one for inhibiting human dihydroorotate dehydrogenase (HsDHODH), a target for treating diseases such as rheumatoid arthritis and cancer. This research indicates the relevance of such compounds in therapeutic applications Gong, Y., Liu, L., Qi, T., Li, H.-l., Zhu, L., & Zhao, Z. (2017). Yao xue xue bao = Acta pharmaceutica Sinica, 52(2), 264-270.

  • Anticancer and Antituberculosis Studies : Research into derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, closely related to the specified compound, has shown significant anticancer and antituberculosis activities. This highlights the compound's potential utility in developing treatments for these conditions Mallikarjuna, S., Padmashali, B., & Sandeep, C. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6, 423-427.

  • Antipsychotic Potential : The exploration of compounds with benzofuranone and piperazine derivatives has revealed potential antipsychotic properties, indicating the broader relevance of such chemical structures in neuroscience and pharmacology Raviña, E., Casariego, I., Masaguer, C. F., Fontenla, J. A., Montenegro, G., Rivas, M. E., Loza, M. I., Enguix, M. J., Villazón, M., Cadavid, M. I., & Demontis, G. (2000). Journal of medicinal chemistry, 43(24), 4678-4693.

Properties

IUPAC Name

[4-[(4-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3S/c1-13-23-21-27(24-13)20(29)18(31-21)17(14-4-6-15(22)7-5-14)25-8-10-26(11-9-25)19(28)16-3-2-12-30-16/h2-7,12,17,29H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHPADIGCOCADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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